molecular formula C15H19N3O4 B1403699 2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole CAS No. 1053656-55-5

2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole

Katalognummer: B1403699
CAS-Nummer: 1053656-55-5
Molekulargewicht: 305.33 g/mol
InChI-Schlüssel: FVQDPWSGUAJECZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole is a 1,3,4-oxadiazole derivative characterized by two key structural motifs:

  • C5 substitution: A 4-methoxyphenyl group, which introduces electron-donating properties via the methoxy (-OCH₃) substituent.

Eigenschaften

IUPAC Name

tert-butyl N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(19)16-9-12-17-18-13(21-12)10-5-7-11(20-4)8-6-10/h5-8H,9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQDPWSGUAJECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole] typically involves the reaction of tert-butyl carbamate with 4-methoxybenzohydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to the formation of an amine .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various applications:

Antioxidant Activity

Research indicates that derivatives of 1,3,4-oxadiazoles, including 2-tert-butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole, demonstrate significant antioxidant properties. These compounds can neutralize free radicals, which are implicated in oxidative stress and cellular damage. Common assays used to evaluate antioxidant activity include:

  • DPPH Assay : Measures the ability to scavenge DPPH radicals.
  • ABTS Assay : Evaluates the capacity to decolorize ABTS radicals.
  • ORAC Assay : Assesses the overall antioxidant capacity through oxygen radical absorbance.

Medicinal Chemistry Applications

This compound is particularly relevant in drug discovery and development. Its derivatives are being explored for:

  • Neuroprotective Effects : Molecular docking studies have shown that this compound interacts with targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's disease.
  • Anticancer Properties : The oxadiazole moiety is known for its anticancer activity. Compounds sharing structural features with this compound have been linked to inhibiting cancer cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

StudyFindings
Antioxidant Evaluation Derivatives exhibited high scavenging activity against DPPH and ABTS radicals.
Neuroprotection Demonstrated inhibition of AChE with IC50 values indicating potential therapeutic effects against Alzheimer's disease.
Anticancer Activity Showed significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms.

Wirkmechanismus

The mechanism of action of 2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole] involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Fungicidal and Herbicidal Activity

Compounds with 1,3,4-oxadiazole cores bearing trifluoromethylpyrazole or halogenated benzylthio groups (e.g., 5a, 5e, 5g) exhibit potent fungicidal activity (>50% inhibition at 50 µg/mL) against Sclerotinia sclerotiorum and Rhizoctonia solani. Key features include:

  • Electron-withdrawing groups (e.g., -CF₃, -Cl, -Br) enhancing binding to succinate dehydrogenase (SDH) .
  • Thioether linkages improving membrane permeability.

Comparison with Target Compound :

  • The target lacks electron-withdrawing groups and thioether linkages, likely reducing fungicidal/herbicidal efficacy. Its Boc-aminomethyl group may hinder enzyme binding due to steric bulk.
Compound Substituents (C2/C5) Activity (Key Findings) Reference
5g 4-Bromobenzylthio / 1-methyl-3-CF₃-pyrazole SDH inhibition (docking score comparable to penthiopyrad)
Target Boc-aminomethyl / 4-methoxyphenyl No reported activity

Antimicrobial Activity

2-Hydroxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole () shows broad-spectrum antimicrobial activity, attributed to the 4-methoxyphenyl group’s lipophilicity and hydrogen-bonding capacity .

Comparison with Target Compound :

  • The absence of a hydroxyl group may limit hydrogen-bond interactions with microbial targets.

Anti-Inflammatory Activity

Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit ~60% anti-inflammatory activity (comparable to indomethacin) via COX-2 inhibition .

Comparison with Target Compound :

  • The target’s Boc-aminomethyl group lacks the ketone moiety critical for COX-2 binding. The 4-methoxyphenyl group’s electron-donating nature may reduce oxidative stress modulation compared to bromo/chloro substituents.

Central Nervous System (CNS) Depressant Activity

Nitro- and chloro-substituted derivatives (e.g., XIV, XV) show potent CNS effects due to electron-withdrawing groups enhancing blood-brain barrier (BBB) penetration .

Comparison with Target Compound :

  • The Boc group’s bulkiness likely impedes BBB traversal. The 4-methoxyphenyl group’s moderate lipophilicity (clogP ~2.5) is insufficient to offset this limitation.
Compound Substituents (C2/C5) Activity (IC₅₀ or % Inhibition) Reference
XIV 4-Chlorophenyl / 4-nitrophenyl Excellent CNS depressant activity
Target Boc-aminomethyl / 4-methoxyphenyl No reported activity

Anticancer Activity

Hydroxyphenyl-substituted oxadiazoles (e.g., 5-(2-hydroxyphenyl)-1,3,4-oxadiazole) exhibit moderate cytotoxicity (IC₅₀: 24–40 µM) via topoisomerase inhibition .

Comparison with Target Compound :

  • The Boc group may reduce DNA intercalation efficiency. The 4-methoxyphenyl group’s electron-donating nature could diminish pro-apoptotic signaling compared to hydroxyl or nitro groups.

HDAC6 Inhibition

Benzo[b]thiophenyl- and difluoromethyl-substituted oxadiazoles act as selective HDAC6 inhibitors, leveraging aromatic stacking and fluorine interactions .

Comparison with Target Compound :

Structural and Physicochemical Analysis

A comparative analysis of substituent effects is summarized below:

Property Target Compound Similar Compounds Implications
Electronic Effects 4-Methoxy (electron-donating) -CF₃, -NO₂ (electron-withdrawing) Reduced enzyme binding affinity in fungicidal/CNS applications
Steric Effects Bulky Boc-aminomethyl Smaller groups (e.g., -Cl, -Br) Hindered BBB penetration and target engagement
Lipophilicity High (Boc group increases logP) Moderate (e.g., -OH, -OCH₃) Improved membrane penetration but poor solubility

Biologische Aktivität

2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole (CAS: 1053656-55-5) is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly in anticancer and antimicrobial applications, supported by recent research findings and case studies.

  • Molecular Formula : C15H19N3O4
  • Molecular Weight : 305.33 g/mol
  • Structure : The compound features a 1,3,4-oxadiazole ring substituted with a tert-butyloxycarbonylamino group and a methoxyphenyl moiety.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has been evaluated for its anticancer properties against various cancer cell lines.

Case Studies

  • Zhang et al. Study (2023) :
    • Method : Synthesized and screened various oxadiazole derivatives using TRAP PCR-ELISA assay.
    • Findings : Similar compounds exhibited IC50 values lower than established anticancer agents like staurosporine.
    • Significant Compound : A derivative with an IC50 of 1.18 µM against HEPG2 cells was noted as particularly potent .
  • National Cancer Institute Screening :
    • A series of oxadiazole derivatives were screened against multiple cancer types including leukemia and solid tumors.
    • Notably, compounds showed high growth inhibition percentages (GP) against cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Growth Inhibition (%)
Compound AHEPG21.1895.70
Compound BMDA-MB-4350.6798.74
Compound CPC-30.8096.86

Antimicrobial Activity

The oxadiazole scaffold has also been recognized for its broad-spectrum antimicrobial properties.

Research Findings

  • Dhumal et al. Study (2016) :
    • Investigated the antitubercular activity of oxadiazole derivatives.
    • Resulted in compounds that effectively inhibited Mycobacterium bovis BCG .
  • Salama et al. Study (2020) :
    • Focused on the synthesis of 2-amino-1,3,4-oxadiazole derivatives.
    • Showed significant activity against Clostridium difficile and Neisseria gonorrhoeae, outperforming standard antibiotics .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)Comparison Drug
Compound DC. difficile0.003Vancomycin (0.25)
Compound EN. gonorrhoeae0.03Azithromycin (0.25)

The biological activity of oxadiazole derivatives is often attributed to their ability to interfere with critical cellular processes:

  • Anticancer Mechanism : Induction of apoptosis through modulation of cell cycle regulators and pro-apoptotic factors.
  • Antimicrobial Mechanism : Inhibition of fatty acid biosynthesis enzymes such as enoyl-acyl carrier protein reductase (FabI), crucial for bacterial growth .

Q & A

Q. What are the recommended synthetic routes for preparing 2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization reactions using intermediates such as substituted hydrazides or thiocarbamates. For example, reacting 4-methoxybenzaldehyde derivatives with tert-butoxycarbonyl (Boc)-protected aminomethyl precursors in ethanol under reflux, followed by cyclization with cyanogen bromide (BrCN) or phosphorus oxychloride (POCl₃) . Optimization involves adjusting temperature (55–60°C), reaction time (2–4 hours), and stoichiometry of reagents. Neutralization with sodium bicarbonate and recrystallization from methanol improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • IR Spectroscopy : Look for absorption bands at ~1650–1680 cm⁻¹ (C=N stretch in oxadiazole), ~1250 cm⁻¹ (C-O-C in oxadiazole), and ~2850–2950 cm⁻¹ (tert-butyl C-H stretch) .
  • NMR : In ¹H NMR, signals for methoxy (δ 3.8–4.0 ppm), tert-butyl (δ 1.3–1.5 ppm), and aromatic protons (δ 6.8–7.5 ppm) are diagnostic. ¹³C NMR shows oxadiazole carbons at δ 155–165 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Boc group) confirm structural integrity .

Q. What safety protocols are essential when handling this compound, particularly during synthesis or purification?

  • Inhalation/Contact : Use fume hoods and PPE (gloves, lab coats). If exposed, rinse skin/eyes with water for 15+ minutes and seek medical attention .
  • Spill Management : Neutralize acidic residues (e.g., POCl₃) with sodium bicarbonate before disposal .
  • Storage : Keep in airtight containers away from moisture and oxidizers due to hydrolytic sensitivity of the Boc group .

Advanced Research Questions

Q. How can DFT calculations and MD simulations be applied to predict the reactivity or stability of this compound?

Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess conformational stability and solvation effects. For example, MD can model interactions between the oxadiazole ring and biological targets, aiding in rational drug design .

Q. What mechanistic insights explain the cyclization step during synthesis, and how do side reactions impact yield?

Cyclization via BrCN or POCl₃ proceeds through nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, forming the oxadiazole ring. Competing side reactions (e.g., over-oxidation or decomposition of the Boc group) reduce yields. Monitoring reaction progress with TLC and controlling pH during neutralization minimizes byproducts .

Q. How should researchers design assays to evaluate the biological activity (e.g., antimicrobial) of this compound?

  • Antimicrobial Testing : Use broth microdilution (CLSI M27-A3/M100-S18 guidelines) to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Cytotoxicity Screening : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Q. How can discrepancies between experimental and computational data (e.g., spectral predictions vs. observed results) be resolved?

  • Spectral Mismatches : Re-optimize DFT parameters (e.g., solvent model, basis set) to better match experimental conditions. Cross-validate with 2D NMR (COSY, HSQC) .
  • Reactivity Conflicts : Use kinetic studies (e.g., variable-temperature NMR) to identify intermediate species not accounted for in static computational models .

Q. What strategies improve the solubility and bioavailability of this compound for pharmacological studies?

  • Derivatization : Introduce polar groups (e.g., sulfonamides) at the 5-position of the oxadiazole ring.
  • Formulation : Use co-solvents (e.g., PEG-400) or nanoencapsulation to enhance aqueous solubility. LogP values <3 are ideal for membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole
Reactant of Route 2
Reactant of Route 2
2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.